molecular formula C19H14N2O4 B370798 2-nitro-N-(4-phenoxyphenyl)benzamide

2-nitro-N-(4-phenoxyphenyl)benzamide

Cat. No.: B370798
M. Wt: 334.3g/mol
InChI Key: TZGDZMTYTBKLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-(4-phenoxyphenyl)benzamide is a useful research compound. Its molecular formula is C19H14N2O4 and its molecular weight is 334.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential

Research indicates that 2-nitro-N-(4-phenoxyphenyl)benzamide exhibits significant pharmacological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Anticonvulsant Activity : Preliminary studies suggest that this compound may possess anticonvulsant properties, which could be beneficial in treating epilepsy .
  • Inhibition of Potassium Channels : It has been reported to interact with potassium channels and kinases, indicating potential applications in cardiac and neurological disorders .

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. Studies have demonstrated that modifications to the phenoxy and nitro groups can significantly influence its binding affinity to target proteins. For instance:

  • Phenoxy Group Variations : Alterations in the substituents on the phenoxy group can enhance or reduce the compound's efficacy against specific biological targets .
  • Nitro Group Influence : The presence of the nitro group plays a vital role in modulating the compound's electronic properties, affecting its interaction with enzymes and receptors .

Case Studies and Experimental Findings

Several case studies have highlighted the potential applications of this compound:

  • Cardiac Research : In cardiomyocyte studies, derivatives of this compound have been shown to modulate hERG1 potassium channels, which are critical for cardiac action potential duration. This modulation could lead to new treatments for arrhythmias .
  • Cancer Research : The compound's ability to act as a nonsteroidal progesterone receptor antagonist has been explored. It shows promise in treating conditions such as endometriosis and breast cancer by inhibiting progesterone signaling pathways .
  • Antimicrobial Studies : A series of tests demonstrated that variations of this compound exhibited varying degrees of antimicrobial activity against resistant bacterial strains, suggesting its potential as a novel antibiotic .

Summary Table of Applications

Application AreaDescriptionKey Findings
AntimicrobialEffective against various bacterial strainsPotential for development as an antibiotic
AnticonvulsantExhibits anticonvulsant propertiesCould be beneficial in epilepsy treatment
Cardiac HealthModulates hERG1 potassium channelsPotential treatment for arrhythmias
Cancer TreatmentActs as a nonsteroidal progesterone receptor antagonistPromising for endometriosis and breast cancer

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.3g/mol

IUPAC Name

2-nitro-N-(4-phenoxyphenyl)benzamide

InChI

InChI=1S/C19H14N2O4/c22-19(17-8-4-5-9-18(17)21(23)24)20-14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-13H,(H,20,22)

InChI Key

TZGDZMTYTBKLBR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.